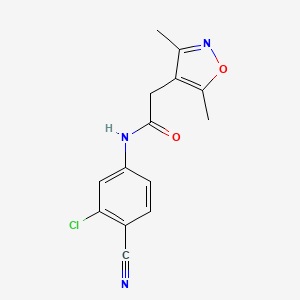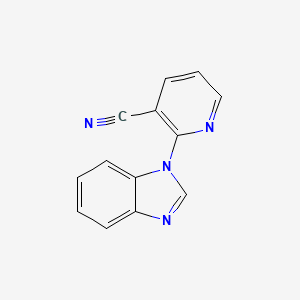
3-(1H-indol-3-yl)-N-(5-methylpyridin-2-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1H-indol-3-yl)-N-(5-methylpyridin-2-yl)propanamide, also known as MLN8054, is a small molecule inhibitor of Aurora A kinase. Aurora A kinase is a protein kinase that plays a critical role in cell division and is overexpressed in many types of cancer. MLN8054 has been studied extensively for its potential as a cancer treatment.
Wirkmechanismus
3-(1H-indol-3-yl)-N-(5-methylpyridin-2-yl)propanamide inhibits Aurora A kinase, which is involved in cell division. By inhibiting Aurora A kinase, 3-(1H-indol-3-yl)-N-(5-methylpyridin-2-yl)propanamide can prevent the formation of new cancer cells. 3-(1H-indol-3-yl)-N-(5-methylpyridin-2-yl)propanamide has also been shown to induce cell death in cancer cells.
Biochemical and physiological effects:
3-(1H-indol-3-yl)-N-(5-methylpyridin-2-yl)propanamide has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to induce cell death in cancer cells. 3-(1H-indol-3-yl)-N-(5-methylpyridin-2-yl)propanamide has been studied in several animal models, including mice and rats, with promising results.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-(1H-indol-3-yl)-N-(5-methylpyridin-2-yl)propanamide in lab experiments is that it has been extensively studied and its mechanism of action is well understood. However, one limitation is that 3-(1H-indol-3-yl)-N-(5-methylpyridin-2-yl)propanamide is a small molecule inhibitor and may not be effective in all types of cancer.
Zukünftige Richtungen
There are several future directions for research on 3-(1H-indol-3-yl)-N-(5-methylpyridin-2-yl)propanamide. One area of research is the development of more potent inhibitors of Aurora A kinase. Another area of research is the combination of 3-(1H-indol-3-yl)-N-(5-methylpyridin-2-yl)propanamide with other cancer treatments, such as immunotherapy. Additionally, the use of 3-(1H-indol-3-yl)-N-(5-methylpyridin-2-yl)propanamide in combination with other small molecule inhibitors is an area of active research.
Synthesemethoden
The synthesis of 3-(1H-indol-3-yl)-N-(5-methylpyridin-2-yl)propanamide involves several steps, including the formation of a pyridine intermediate and the coupling of an indole derivative. The final product is obtained through a series of purification steps. The synthesis of 3-(1H-indol-3-yl)-N-(5-methylpyridin-2-yl)propanamide has been described in several research articles.
Wissenschaftliche Forschungsanwendungen
3-(1H-indol-3-yl)-N-(5-methylpyridin-2-yl)propanamide has been extensively studied for its potential as a cancer treatment. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. 3-(1H-indol-3-yl)-N-(5-methylpyridin-2-yl)propanamide has also been studied in combination with other cancer treatments, such as chemotherapy and radiation therapy, with promising results.
Eigenschaften
IUPAC Name |
3-(1H-indol-3-yl)-N-(5-methylpyridin-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O/c1-12-6-8-16(19-10-12)20-17(21)9-7-13-11-18-15-5-3-2-4-14(13)15/h2-6,8,10-11,18H,7,9H2,1H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRWOQIJITFPKOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)NC(=O)CCC2=CNC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>41.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49823231 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
3-(1H-indol-3-yl)-N-(5-methylpyridin-2-yl)propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

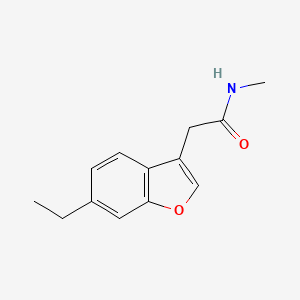
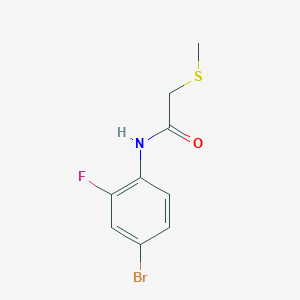
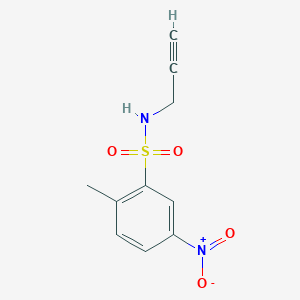
![2-[(4-Ethylpiperazin-1-yl)methyl]-7-methylpyrido[1,2-a]pyrimidin-4-one](/img/structure/B7461308.png)
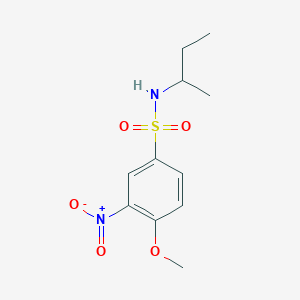



![Ethyl 4-fluoro-3-[(4-hydroxypiperidin-1-yl)methyl]-1-benzothiophene-2-carboxylate](/img/structure/B7461341.png)
![N-propyl-2-(thieno[2,3-d]pyrimidin-4-ylamino)acetamide](/img/structure/B7461349.png)

